Methyl 3-amino-4-hydroxy-5-methoxybenzoate
Overview
Description
“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 92643-72-6 . It has a molecular weight of 197.19 . The compound appears as an off-white to beige crystalline powder .
Synthesis Analysis
This compound may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis process involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . It has a melting point range of 129 - 131°C .Scientific Research Applications
1. Synthesis of [11C]BIIB104
- Application Summary : The compound [11C]BIIB104, an α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator, was synthesized and its bio-distribution was evaluated in non-human primate brains using Positron Emission Tomography .
2. Role of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors
- Application Summary : α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors (AMPARs) play a central role in mediating brain functions, such as learning and memory . Changes in AMPAR activity have been described in the pathology of numerous diseases, such as Alzheimer’s disease, stroke, and epilepsy .
- Methods of Application : This is more of a theoretical application, focusing on the role of AMPARs in the brain. The methods used to study this would likely involve a combination of molecular biology, pharmacology, and neuroscience techniques .
- Results : Recent findings have implicated AMPARs in synapse formation and stabilization, and regulation of functional AMPARs is the principal mechanism underlying synaptic plasticity .
3. Synthesis of Gefitinib
- Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .
- Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results : This novel synthetic route produced overall yields as high as 37.4% .
4. Synthesis of Ketones
- Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .
- Results : The results or outcomes of this application are not specified in the source .
5. Synthesis of Gefitinib
- Application Summary : Gefitinib is a drug used for certain breast, lung and other cancers. Methyl 3-hydroxy-4-methoxybenzoate has been used as a starting reagent in the novel synthesis of gefitinib .
- Methods of Application : The synthesis process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
- Results : This novel synthetic route produced overall yields as high as 37.4% .
6. Synthesis of Ketones
- Application Summary : Methyl benzoate, a compound similar to Methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of ketones from biomass-derived feedstock .
- Methods of Application : The specific methods of application are not detailed in the source, but it likely involves organic synthesis techniques .
- Results : The results or outcomes of this application are not specified in the source .
Safety And Hazards
When handling “Methyl 3-amino-4-hydroxy-5-methoxybenzoate”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be minimized .
properties
IUPAC Name |
methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISBFCKPNAZKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539850 | |
Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
CAS RN |
92643-72-6 | |
Record name | Methyl 3-amino-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50539850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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